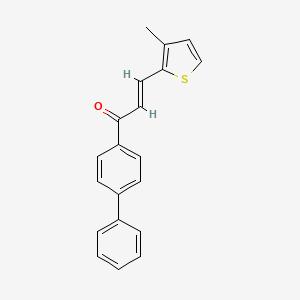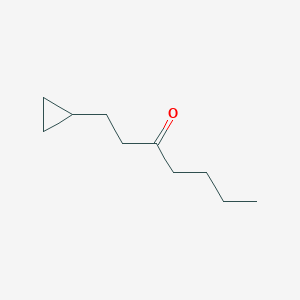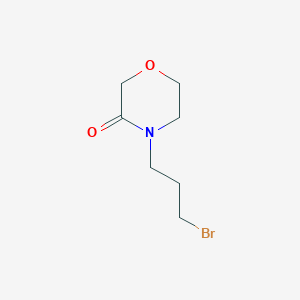
(2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as MTPPE, is a novel compound derived from the condensation of 3-methylthiophene-2-carboxaldehyde and 4-phenylphenylprop-2-en-1-one. This compound is of interest due to its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. MTPPE is a valuable building block for the synthesis of various molecules and can be used to prepare a variety of derivatives, including those with potentially therapeutic properties.
Scientific Research Applications
(2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied extensively for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. It has been used as a building block for the synthesis of various compounds and has also been investigated for its potential therapeutic properties. (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to possess antioxidant and anti-inflammatory activity, and it has been used in the synthesis of compounds with potential anti-cancer activity. Additionally, (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one has been used in the synthesis of compounds with potential anti-bacterial activity.
Mechanism of Action
The exact mechanism of action of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one exerts its effects by binding to DNA and interfering with the transcription of genes. Additionally, (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, suggesting that it may have a role in drug metabolism.
Biochemical and Physiological Effects
(2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to possess antioxidant and anti-inflammatory activity. It has been shown to inhibit the production of reactive oxygen species and to reduce inflammation. Additionally, (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to possess anti-cancer activity, as it has been found to inhibit the growth of certain cancer cell lines. (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one has also been found to possess anti-bacterial activity, as it has been shown to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
The use of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one in laboratory experiments has several advantages. Firstly, it is a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. Additionally, (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is a stable compound, which makes it well-suited for use in long-term experiments. Finally, (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is soluble in a variety of organic solvents, which makes it easy to work with in the laboratory.
The main limitation of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is that it is not yet fully understood. As such, it is difficult to predict the effects of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one on biological systems. Additionally, there are limited data available on the safety and toxicity of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one, which makes it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one research. Firstly, further research is needed to elucidate the exact mechanism of action of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one. Additionally, further research is needed to investigate the safety and toxicity of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one. Finally, further research is needed to investigate the potential therapeutic properties of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one and its derivatives.
Synthesis Methods
(2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one can be synthesized via a condensation reaction between 3-methylthiophene-2-carboxaldehyde and 4-phenylphenylprop-2-en-1-one. This reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, at a temperature of 110-125°C. The reaction is typically complete within 30 minutes. The product is then isolated and purified by column chromatography.
properties
IUPAC Name |
(E)-3-(3-methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16OS/c1-15-13-14-22-20(15)12-11-19(21)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIVBKISBGGESP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid t-butyl ester](/img/structure/B6355082.png)

![6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde](/img/structure/B6355087.png)
![4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride](/img/structure/B6355096.png)
![[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride](/img/structure/B6355107.png)


![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)
![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)


![4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one](/img/structure/B6355187.png)
